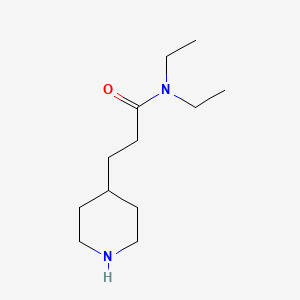

N,N-diethyl-3-(piperidin-4-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

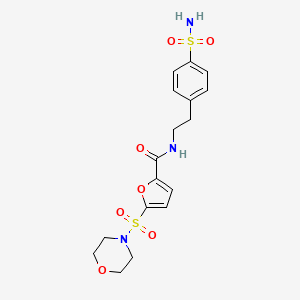

“N,N-diethyl-3-(piperidin-4-yl)propanamide” is a chemical compound that belongs to the class of amides. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives has been a widespread practice in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several scientific papers .Molecular Structure Analysis

The molecular formula of “N,N-diethyl-3-(piperidin-4-yl)propanamide” is C12H24N2O . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives are formed through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique

Material Science: Functional Material Precursor

The compound’s structural features may allow it to be used as a precursor for functional materials in material science. Its ability to undergo chemical transformations can lead to the development of new materials with desired properties, such as conductivity, fluorescence, or biocompatibility, which have applications in electronics, imaging, and biomedical devices.

These applications highlight the multifunctionality of N,N-diethyl-3-(piperidin-4-yl)propanamide in scientific research, underscoring its potential to contribute to various fields through its unique chemical and biological properties .

Mécanisme D'action

Target of Action

N,N-diethyl-3-(piperidin-4-yl)propanamide is a complex compound with a structure similar to that of fentanyl . The primary targets of this compound are likely to be opioid receptors, specifically the mu-opioid receptors, which play a crucial role in pain perception .

Mode of Action

The compound interacts with its targets by binding to the opioid receptors in the central nervous system. This binding mimics the action of endorphins, natural pain-relieving chemicals produced in the body. The binding of N,N-diethyl-3-(piperidin-4-yl)propanamide to these receptors can result in analgesic effects, providing relief from pain .

Biochemical Pathways

The activation of the mu-opioid receptors by N,N-diethyl-3-(piperidin-4-yl)propanamide can lead to the inhibition of adenylate cyclase. This inhibition decreases the conversion of ATP to cyclic AMP, reducing the release of pain neurotransmitters such as substance P, glutamate, and calcitonin gene-related peptide. This results in the modulation of the pain pathway and the perception of pain .

Pharmacokinetics

Fentanyl and its analogs are usually well absorbed in the body, widely distributed, metabolized primarily by the liver, and excreted in urine . The bioavailability of N,N-diethyl-3-(piperidin-4-yl)propanamide would depend on factors such as the route of administration and the individual’s metabolic rate .

Result of Action

The molecular and cellular effects of N,N-diethyl-3-(piperidin-4-yl)propanamide’s action primarily involve the modulation of pain perception. By binding to and activating the mu-opioid receptors, this compound can effectively reduce the sensation of pain. Prolonged use can lead to tolerance and dependence, similar to other opioids .

Action Environment

The action, efficacy, and stability of N,N-diethyl-3-(piperidin-4-yl)propanamide can be influenced by various environmental factors. These include the individual’s metabolic rate, the presence of other drugs or substances, and physiological conditions such as pH and temperature . For instance, certain drugs can induce or inhibit the enzymes involved in the metabolism of N,N-diethyl-3-(piperidin-4-yl)propanamide, thereby affecting its efficacy and duration of action .

Orientations Futures

Piperidine derivatives, including “N,N-diethyl-3-(piperidin-4-yl)propanamide”, have significant potential in the field of drug discovery . They are being utilized in different therapeutic applications, and their importance in the pharmaceutical industry is expected to grow . Future research may focus on the development of more efficient synthesis methods and the exploration of new therapeutic applications .

Propriétés

IUPAC Name |

N,N-diethyl-3-piperidin-4-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-3-14(4-2)12(15)6-5-11-7-9-13-10-8-11/h11,13H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFOVMSNIMZIAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCC1CCNCC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide](/img/structure/B2966998.png)

![5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2967007.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2967008.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2967016.png)